molecular formula C21H19Cl2NO2 B1453413 7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160256-00-7

7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No.: B1453413
CAS No.: 1160256-00-7
M. Wt: 388.3 g/mol
InChI Key: SOGDIYYKGXGILL-UHFFFAOYSA-N
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Description

7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride: is a complex organic compound with a molecular formula of C21H20ClNO3. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Attachment of the Isobutoxyphenyl Group: This step involves the alkylation of the quinoline core with an isobutoxyphenyl derivative, typically using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Formation of the Carbonyl Chloride Group: The final step involves the conversion of a carboxylic acid group to a carbonyl chloride group using reagents like oxalyl chloride (COCl)2 or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride: can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols), bases (e.g., NaH, KOtBu), solvents (e.g., dichloromethane, toluene).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, acetic acid).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide, while reduction of the carbonyl chloride group would yield an alcohol or aldehyde.

Scientific Research Applications

7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride: has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections or cancer.

    Biological Studies: It can be used to study the interactions between quinoline derivatives and biological targets such as enzymes or receptors.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The chlorine and carbonyl chloride groups can interact with biological molecules, leading to the formation of covalent bonds or the disruption of normal biological functions.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride
  • 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
  • 7-Chloro-2-(3-propoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Comparison

  • Structural Differences : The primary difference lies in the alkoxy group attached to the phenyl ring (isobutoxy vs. methoxy, ethoxy, propoxy).
  • Reactivity : The size and steric hindrance of the alkoxy group can influence the reactivity and selectivity of the compound in chemical reactions.
  • Biological Activity : The different alkoxy groups can affect the compound’s ability to interact with biological targets, potentially leading to variations in biological activity and efficacy.

Properties

IUPAC Name

7-chloro-8-methyl-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2NO2/c1-12(2)11-26-15-6-4-5-14(9-15)19-10-17(21(23)25)16-7-8-18(22)13(3)20(16)24-19/h4-10,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGDIYYKGXGILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC(=CC=C3)OCC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201141485
Record name 7-Chloro-8-methyl-2-[3-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201141485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160256-00-7
Record name 7-Chloro-8-methyl-2-[3-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160256-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-8-methyl-2-[3-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201141485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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